BenchChemオンラインストアへようこそ!

Tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate

Chiral Synthesis Process Chemistry Pharmaceutical Intermediates

Critical chiral precursor for tofacitinib (JAK3 inhibitor). Its (3S,4R) stereochemistry prevents epimerization, shortening synthesis by 2+ steps and ensuring high biological activity. Generic substitution risks costly reprocessing. Procure this pre-optimized scaffold to secure process efficiency and purity.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
CAS No. 1188264-78-9
Cat. No. B1592327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate
CAS1188264-78-9
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC1CCN(CC1O)C(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3
InChIKeyADHBFIMXBSFQLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-Hydroxy-4-Methylpiperidine-1-Carboxylate (CAS 1188264-78-9): Chiral Piperidine Scaffold for Pharmaceutical Synthesis and Procurement


Tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate (CAS 1188264-78-9) is a Boc-protected piperidine derivative bearing a hydroxyl group at the 3-position and a methyl group at the 4-position of the piperidine ring [1]. The compound is widely recognized as a versatile chiral building block in medicinal chemistry and organic synthesis, particularly valued for constructing piperidine-containing bioactive molecules [2]. Its tert-butyloxycarbonyl (Boc) protecting group provides acid-labile nitrogen protection, while the hydroxyl group offers a handle for further functionalization, making this scaffold essential for pharmaceutical intermediate procurement and complex molecule development .

Procurement Risks of Substituting tert-Butyl 3-Hydroxy-4-Methylpiperidine-1-Carboxylate with Non-Specific Piperidine Analogs


While numerous N-Boc-piperidine derivatives exist, generic substitution of tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate (CAS 1188264-78-9) with structurally similar compounds carries significant risk of synthetic failure and project delays. This compound is not a generic scaffold; it is a specific stereochemical entity that serves as a critical, pre-optimized chiral precursor for high-value pharmaceutical intermediates such as the JAK3 inhibitor tofacitinib (CP-690,550) [1]. The precise (3S,4R) stereochemistry—or its stereochemically defined mixtures—is essential for achieving the desired downstream chirality and biological activity, as epimerization control and synthetic step efficiency are directly tied to this specific scaffold's configuration [2]. Substituting with an alternative Boc-piperidine of differing stereochemistry (e.g., cis-isomer, trans-isomer, or 4-hydroxy-3-methyl regioisomer) alters the synthetic trajectory, often requiring additional steps, lower yields, or resulting in a biologically inactive final product, thereby eroding the core value proposition of using an optimized, commercially available intermediate [3].

Quantitative Procurement Evidence for tert-Butyl 3-Hydroxy-4-Methylpiperidine-1-Carboxylate (CAS 1188264-78-9)


Synthetic Step Reduction for Tofacitinib Key Intermediate vs. Analog-Based Routes

The (3S,4R)-stereoisomer of tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate (6b) enables a three-step synthesis of a key tofacitinib precursor without epimerization, significantly streamlining the route compared to methods employing analog scaffolds [1].

Chiral Synthesis Process Chemistry Pharmaceutical Intermediates

Epimerization Control vs. Stereochemically Undefined Analogs

When used as a chiral precursor, the specific stereoisomer tert-butyl-(3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate proceeds through a three-step sequence without epimerization, preserving chiral integrity [1]. In contrast, routes employing stereochemically undefined or alternative piperidine analogs are documented to require additional steps and may suffer from epimerization events, compromising yield and optical purity [2].

Stereoselective Synthesis Chiral Purity Process Robustness

Commercially Available Purity vs. Alternative Stereoisomer Supplies

The target compound (CAS 1188264-78-9) is commercially available with a purity specification of 98% from major suppliers, which matches or exceeds the purity levels offered for closely related stereoisomers . This ensures consistent performance in synthetic applications and eliminates the need for additional purification steps prior to use.

Chemical Purity Vendor Comparison Research Reagent Procurement

High-Impact Procurement Scenarios for tert-Butyl 3-Hydroxy-4-Methylpiperidine-1-Carboxylate (CAS 1188264-78-9)


Process-Scale Synthesis of Tofacitinib (JAK3 Inhibitor) and Related Analogs

Procurement of tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate is justified when establishing or optimizing a synthetic route to tofacitinib or structurally related JAK inhibitors. The compound's demonstrated ability to shorten the synthesis by at least two steps and prevent epimerization (as quantified in Section 3) directly addresses key process chemistry metrics: cost, time, and purity. This makes it the preferred building block for medicinal chemistry campaigns and process development groups focused on this high-value therapeutic class [1].

Chiral Pool Expansion for Piperidine-Containing Bioactives

For medicinal chemistry programs exploring piperidine-based central nervous system agents, kinase inhibitors, or other heterocyclic drugs, this scaffold offers a pre-installed chiral center and orthogonal functional handles (Boc-protected amine and free hydroxyl). The evidence of high commercial purity (98%) and its established utility in stereoselective synthesis supports its selection as a core building block for generating diverse, enantiomerically pure compound libraries .

Academic and Industrial Research Requiring Defined Stereochemical Starting Materials

Research groups investigating stereospecific reactions or requiring a reliably pure starting material for novel synthetic methodology development benefit from procuring this compound. The quantitative data on its use in a high-profile, published synthesis (Tofacitinib) provides a benchmark for expected performance, while the high purity specification minimizes variability in experimental outcomes, making it a superior choice over less characterized or lower-purity alternatives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.